molecular formula C24H20FN3O3S B2497313 N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252816-80-0

N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No. B2497313
CAS RN: 1252816-80-0
M. Wt: 449.5
InChI Key: NHGPYLQHTIRPPJ-UHFFFAOYSA-N
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Description

The study of complex organic compounds, particularly those with potential biological activity, is a critical area of chemical research. Such compounds often feature intricate molecular structures that afford them unique chemical and physical properties, making them candidates for applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of complex organic molecules like "N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide" involves multi-step reactions, starting from simple precursors to achieve the desired molecular architecture. For example, compounds with similar structures have been synthesized through reactions involving coupling reagents like EDCI/HOBt and intermediates such as fluouracil-1-yl acetic acid (Xiong Jing, 2011). These methodologies highlight the importance of selecting appropriate starting materials and reaction conditions to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like NMR, IR, mass spectrometry, and X-ray crystallography. These techniques provide insights into the compound's molecular geometry, functional groups, and stereochemistry. For instance, studies on similar molecules have detailed their conformation and intermolecular interactions, revealing folded conformations stabilized by hydrogen bonding (S. Subasri et al., 2016).

Scientific Research Applications

Radioligand Development for PET Imaging

One area of research involves the development of selective radioligands for imaging using positron emission tomography (PET). Compounds with fluorine-18 labeling, such as [18F]DPA-714, have been synthesized for in vivo imaging to investigate neurological conditions by targeting the translocator protein (18 kDa) (Dollé et al., 2008). Such studies contribute to understanding neuroinflammation and neurodegenerative diseases.

Antitumor and Antimicrobial Applications

Research into thieno[3,2-d]pyrimidine derivatives has revealed potential antitumor and antimicrobial activities. The synthesis and evaluation of these compounds, including their in vitro antitumor activity tests, suggest selective anti-tumor activities against various cancer cell lines (Xiong Jing, 2011). Additionally, novel thienopyrimidine linked rhodanine derivatives have been explored for their antimicrobial potential, indicating significant activity against bacterial and fungal strains (Kerru et al., 2019).

Herbicidal Activity

Another avenue of research involves the synthesis and evaluation of herbicidal activities of thieno[3,2-d]pyrimidine derivatives. Studies demonstrate that some compounds exhibit effective herbicidal activities against dicotyledonous weeds, highlighting their potential use in agricultural applications (Daoxin Wu et al., 2011).

Kinase Inhibition for Cancer Treatment

Additionally, research has focused on kinase inhibition as a strategy for cancer treatment. N-benzyl substituted thiazolyl acetamide derivatives have been synthesized and evaluated for their ability to inhibit Src kinase, a target in various cancers. Some derivatives have shown promising Src kinase inhibitory activities and anticancer effects (Asal Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O3S/c25-18-8-4-2-6-16(18)13-28-23(30)22-20(11-12-32-22)27(24(28)31)14-21(29)26-19-10-9-15-5-1-3-7-17(15)19/h1-8,11-12,19-20,22H,9-10,13-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBIYJWOEYVWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)CN3C4C=CSC4C(=O)N(C3=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

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